molecular formula C20H28N2O2S B3992534 1-(2,2-Dicyclohexyl-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)ethanone

1-(2,2-Dicyclohexyl-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)ethanone

Cat. No.: B3992534
M. Wt: 360.5 g/mol
InChI Key: NOMAVNYRQOFLHI-UHFFFAOYSA-N
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Description

1-(2,2-Dicyclohexyl-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)ethanone is a complex organic compound that features a thiophene ring, an oxadiazole ring, and two cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dicyclohexyl-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)ethanone typically involves multiple steps, starting with the formation of the thiophene ring. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dicyclohexyl-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Dicyclohexyl-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)ethanone is unique due to the combination of its structural elements, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-(2,2-dicyclohexyl-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2S/c1-15(23)22-20(16-9-4-2-5-10-16,17-11-6-3-7-12-17)24-19(21-22)18-13-8-14-25-18/h8,13-14,16-17H,2-7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMAVNYRQOFLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(OC(=N1)C2=CC=CS2)(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Dicyclohexyl-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)ethanone
Reactant of Route 2
1-(2,2-Dicyclohexyl-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)ethanone
Reactant of Route 3
1-(2,2-Dicyclohexyl-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)ethanone
Reactant of Route 4
1-(2,2-Dicyclohexyl-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2,2-Dicyclohexyl-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)ethanone
Reactant of Route 6
1-(2,2-Dicyclohexyl-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)ethanone

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